![molecular formula C21H20N2O4 B2527145 (E)-3-(but-2-enamido)-N-(2-ethoxyphenyl)benzofuran-2-carboxamide CAS No. 888444-11-9](/img/structure/B2527145.png)
(E)-3-(but-2-enamido)-N-(2-ethoxyphenyl)benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-3-(but-2-enamido)-N-(2-ethoxyphenyl)benzofuran-2-carboxamide, also known as BEB, is a chemical compound that has been extensively studied for its potential use in scientific research. BEB is a benzofuran derivative that has shown promising results in various studies, making it a valuable compound in the field of pharmacology and medicinal chemistry.
Scientific Research Applications
Stereoselective Synthesis
Research by Ishibashi et al. (1999) explores the stereoselective radical cascade approach to synthesizing benzo[a]quinolizidines from enamides. This demonstrates the utility of benzofuran derivatives in complex organic synthesis, leading to potential applications in the development of pharmaceuticals and materials science (Ishibashi, Inomata, Ohba, & Ikeda, 1999).
Anti-inflammatory and Analgesic Agents
Abu-Hashem et al. (2020) synthesized novel benzodifuranyl derivatives, showcasing their use as anti-inflammatory and analgesic agents. Their study emphasizes the benzofuran core's potential in developing new therapeutic agents with significant biological activities (Abu-Hashem, Al-Hussain, & Zaki, 2020).
Antinociceptive Activity
Shipilovskikh et al. (2020) investigated N-substituted 4-aryl-4-oxo-2-[(3-thiophen-2-yl)amino]but-2-enamides for their antinociceptive activity. This highlights the application of benzofuran derivatives in studying pain management, offering a pathway to new analgesic drug development (Shipilovskikh, Vaganov, Makhmudov, & Rubtsov, 2020).
Inhibitory Activities
Ohemeng et al. (1994) synthesized benzofuran hydroxamic acids as potent inhibitors of the 5-lipoxygenase enzyme. Their work suggests benzofuran derivatives' potential in targeting specific biochemical pathways, contributing to the treatment of diseases like asthma and arthritis (Ohemeng, Appollina, Nguyen, Schwender, Singer, Steber, Ansell, Argentieri, & Hageman, 1994).
CCR5 Antagonist for HIV
Ikemoto et al. (2005) developed an orally active CCR5 antagonist, indicating the role of benzofuran derivatives in antiviral research, particularly in HIV treatment strategies (Ikemoto, Ito, Nishiguchi, Miura, & Tomimatsu, 2005).
properties
IUPAC Name |
3-[[(E)-but-2-enoyl]amino]-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4/c1-3-9-18(24)23-19-14-10-5-7-12-16(14)27-20(19)21(25)22-15-11-6-8-13-17(15)26-4-2/h3,5-13H,4H2,1-2H3,(H,22,25)(H,23,24)/b9-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHILOHHMQFZWRM-YCRREMRBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C=CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)/C=C/C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(but-2-enamido)-N-(2-ethoxyphenyl)benzofuran-2-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.